4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride
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Overview
Description
Synthesis Analysis
This compound is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is complex due to the presence of a bromine atom, a hydrochloride group, and a butan-2-ylamino group attached to a phenol ring.Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly for constructing complex molecules with hindered amine motifs . Hindered amines are valuable in medicinal chemistry due to their steric bulk, which can influence the pharmacokinetic properties of drug candidates.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the preparation of drug candidates . It’s especially useful in the synthesis of molecules that require amine functionalities in a sterically congested environment .
Protein Tyrosine Phosphatase 1B Inhibitors
It’s used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives , which are studied as inhibitors for protein tyrosine phosphatase 1B . This enzyme is a target for the treatment of type 2 diabetes and obesity.
Deoxy-xylulose-phosphate Reductoisomerase Inhibitors
The compound has applications in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . These inhibitors are researched for their potential to treat bacterial infections and malaria.
Electrophilic Aromatic Substitution Reactions
It can be involved in electrophilic aromatic substitution reactions as a substrate or intermediate. The presence of the bromine atom makes it a good candidate for further functionalization through various organic reactions .
Suzuki and Stille Cross-Coupling Reactions
Due to the bromine atom, this compound can participate in Suzuki and Stille cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, essential in the synthesis of complex organic molecules .
Free Radical Bromination
The compound can undergo free radical bromination at the benzylic position, which is a key step in the synthesis of various organic compounds. This reaction is important for introducing bromine atoms into organic molecules .
Nucleophilic Substitution Reactions
Lastly, it can act as a substrate in nucleophilic substitution reactions (SN1 and SN2) . The benzylic position adjacent to the phenol group is particularly reactive, allowing for the introduction of various nucleophiles into the molecule .
Safety and Hazards
Mechanism of Action
Target of Action
. These targets play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura reaction, it undergoes a cross-coupling reaction with boronic acids
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki-Miyaura reaction and the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives
properties
IUPAC Name |
4-bromo-2-[(butan-2-ylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14;/h4-6,8,13-14H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDXRAXCDNYLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride |
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